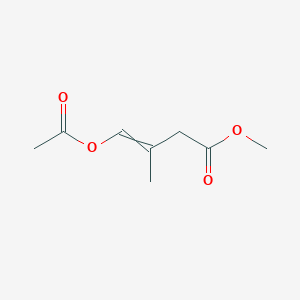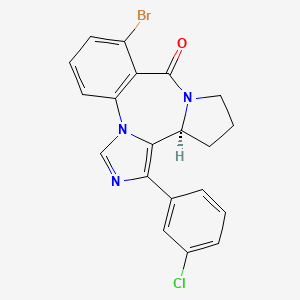
4-Ethylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphthalonitrile is an organic compound with the molecular formula C10H7N2 It is a derivative of phthalonitrile, characterized by the presence of an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride to form 4-ethylbenzaldoxime, which is then dehydrated using phosphorus oxychloride to yield 4-ethylbenzonitrile. This intermediate is further reacted with sodium cyanide in the presence of a catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of 4-ethyltoluene. This process is carried out at high temperatures (around 480°C) in the presence of a vanadium oxide-antimony oxide catalyst in a fluidized bed reactor .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Sodium methoxide and other strong nucleophiles are used under basic conditions.
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzylamine.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Scientific Research Applications
4-Ethylphthalonitrile has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethylphthalonitrile involves its interaction with various molecular targets. In chemical reactions, the nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further participate in various biochemical pathways. The ethyl group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Phthalonitrile: The parent compound, which lacks the ethyl group.
4-Methylphthalonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Propylphthalonitrile: Contains a propyl group instead of an ethyl group.
Uniqueness: 4-Ethylphthalonitrile is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain substitution reactions compared to its methyl and propyl counterparts. Additionally, the ethyl group enhances its solubility in organic solvents, making it more suitable for various industrial applications .
Properties
IUPAC Name |
4-ethylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVUMLZFIOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)



![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)





![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)


